molecular formula C14H21N3O B11826275 2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11826275
M. Wt: 247.34 g/mol
InChI Key: SNEMOIBZYZCJBG-UHFFFAOYSA-N
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Description

2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a propylamino group and a pyridinyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve more streamlined and cost-effective methods. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde
  • 2-(2-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde
  • 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Uniqueness

2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-[2-(propylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C14H21N3O/c1-2-8-15-14-12(6-5-9-16-14)13-7-3-4-10-17(13)11-18/h5-6,9,11,13H,2-4,7-8,10H2,1H3,(H,15,16)

InChI Key

SNEMOIBZYZCJBG-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

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